molecular formula C15H16N4O5S B2861643 n-(2-Aminoethyl)-2-(2-nitrobenzenesulfonamido)benzamide CAS No. 2138116-68-2

n-(2-Aminoethyl)-2-(2-nitrobenzenesulfonamido)benzamide

Cat. No.: B2861643
CAS No.: 2138116-68-2
M. Wt: 364.38
InChI Key: JEJODQUQHPOYOO-UHFFFAOYSA-N
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Description

n-(2-Aminoethyl)-2-(2-nitrobenzenesulfonamido)benzamide is a complex organic compound that features both amine and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(2-Aminoethyl)-2-(2-nitrobenzenesulfonamido)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Nitration: Introduction of a nitro group to a benzene ring.

    Sulfonation: Addition of a sulfonyl group to the nitrobenzene derivative.

    Amidation: Formation of the amide bond by reacting the sulfonyl derivative with an amine.

    Amine Introduction: Introduction of the 2-aminoethyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amine.

    Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

n-(2-Aminoethyl)-2-(2-nitrobenzenesulfonamido)benzamide could have several applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as an enzyme inhibitor or in the study of biochemical pathways.

    Medicine: Exploration as a potential drug candidate for various diseases.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Aminoethyl)-2-[(2-nitrophenyl)sulfonylamino]benzoic acid
  • N-(2-Aminoethyl)-2-[(2-nitrophenyl)sulfonylamino]benzylamine

Uniqueness

n-(2-Aminoethyl)-2-(2-nitrobenzenesulfonamido)benzamide may have unique properties such as specific binding affinities, stability, or reactivity that distinguish it from similar compounds. These unique features could make it particularly valuable for certain applications in medicinal chemistry or materials science.

Properties

IUPAC Name

N-(2-aminoethyl)-2-[(2-nitrophenyl)sulfonylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O5S/c16-9-10-17-15(20)11-5-1-2-6-12(11)18-25(23,24)14-8-4-3-7-13(14)19(21)22/h1-8,18H,9-10,16H2,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJODQUQHPOYOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN)NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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